N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide
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Overview
Description
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide is an organic compound with a complex molecular structure. It features a cyclopropane ring, a sulfonamide group, and a pyrimidine ring substituted with bromine and methylsulfanyl groups. This configuration suggests potential biological activity, making it a candidate for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide involves multiple steps:
Starting Materials: : Key starting materials include 5-bromo-2-(methylsulfanyl)pyrimidine, 3-piperidinol, cyclopropanesulfonyl chloride, and relevant solvents and catalysts.
Step 1 - Formation of Piperidine Intermediate: : 5-bromo-2-(methylsulfanyl)pyrimidine is reacted with 3-piperidinol under basic conditions to form an intermediate.
Step 2 - Cyclopropanesulfonamide Formation: : The intermediate is then reacted with cyclopropanesulfonyl chloride in the presence of a base (like triethylamine) to form the final product.
Industrial Production Methods
Scaling up for industrial production involves optimizing reaction conditions to increase yield and purity. Common techniques include:
Continuous Flow Synthesis: : To enhance the efficiency and control over reaction conditions.
Purification Techniques: : Including crystallization, recrystallization, and column chromatography to ensure the compound meets required specifications.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, particularly at the methylsulfanyl group, forming sulfoxides or sulfones.
Reduction: : Reduction reactions can target the bromine atom, potentially replacing it with hydrogen.
Substitution: : The bromine atom is a reactive site for nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: : Such as m-chloroperbenzoic acid (m-CPBA) for sulfoxide formation.
Reducing Agents: : Like lithium aluminum hydride (LiAlH₄) for debromination.
Nucleophiles: : Including amines or thiols for substitution reactions.
Major Products
Oxidation: : Sulfoxides and sulfones from the oxidation of the methylsulfanyl group.
Reduction: : Debrominated analogues.
Substitution: : Various substituted analogues depending on the nucleophile used.
Scientific Research Applications
Chemistry
The compound's unique structure allows for studies in organic synthesis, particularly in developing new methods for constructing sulfonamide-linked compounds and cyclopropane derivatives.
Biology
In biological research, the compound's potential for bioactivity is of interest. It can be used in studying cell signaling pathways, enzyme inhibition, and receptor binding.
Medicine
Its structural features suggest potential for pharmaceutical development, particularly as a lead compound in drug discovery for conditions like inflammation, cancer, or infectious diseases.
Industry
In the chemical industry, the compound can be a precursor for more complex molecules or used in material science for developing novel materials with specific properties.
Mechanism of Action
Molecular Targets and Pathways
The exact mechanism of action is highly dependent on the biological context. general mechanisms could involve:
Enzyme Inhibition: : Binding to active sites of enzymes, hindering their activity.
Receptor Interaction: : Acting as an agonist or antagonist at specific receptors.
Cell Signaling Modulation: : Affecting signaling pathways by interacting with key proteins or nucleic acids.
Comparison with Similar Compounds
Similar Compounds
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}methanesulfonamide: : A structurally related compound with a methanesulfonamide group instead of cyclopropanesulfonamide.
N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}benzenesulfonamide: : Featuring a benzenesulfonamide group.
N-{1-[5-chloro-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide: : Similar but with a chlorine atom instead of bromine.
Uniqueness
What sets N-{1-[5-bromo-2-(methylsulfanyl)pyrimidin-4-yl]piperidin-3-yl}cyclopropanesulfonamide apart are:
Cyclopropane Group: : Adding rigidity and unique spatial properties to the molecule.
Bromine Atom: : Increasing the compound's reactivity and potential for further derivatization.
Methylsulfanyl Group: : Providing a site for oxidation and adding to the molecule's electronic properties.
Overall, this compound's specific structural features offer distinct advantages in various fields of scientific research.
Properties
IUPAC Name |
N-[1-(5-bromo-2-methylsulfanylpyrimidin-4-yl)piperidin-3-yl]cyclopropanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrN4O2S2/c1-21-13-15-7-11(14)12(16-13)18-6-2-3-9(8-18)17-22(19,20)10-4-5-10/h7,9-10,17H,2-6,8H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCUSYIOIPNOURW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=NC=C(C(=N1)N2CCCC(C2)NS(=O)(=O)C3CC3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrN4O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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